molecular formula C16H14ClNO2 B2448463 (2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate CAS No. 339278-48-7

(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate

Cat. No.: B2448463
CAS No.: 339278-48-7
M. Wt: 287.74
InChI Key: CTVLYXBFBLUGFN-ZHACJKMWSA-N
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Description

(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a (2-chlorophenyl)methyl moiety and an (E)-2-phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate typically involves the reaction of (2-chlorophenyl)methyl isocyanate with (E)-2-phenylethenyl alcohol. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the (2-chlorophenyl)methyl group or the (E)-2-phenylethenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized carbamate derivatives.

    Reduction: Amines.

    Substitution: Substituted carbamate compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The carbamate group can interact with active sites of enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt specific biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorophenyl)methyl N-phenylcarbamate
  • (2-chlorophenyl)methyl N-(2-phenylethyl)carbamate
  • (2-chlorophenyl)methyl N-(2-phenylpropyl)carbamate

Uniqueness

(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate is unique due to the presence of the (E)-2-phenylethenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c17-15-9-5-4-8-14(15)12-20-16(19)18-11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVLYXBFBLUGFN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CNC(=O)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/NC(=O)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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